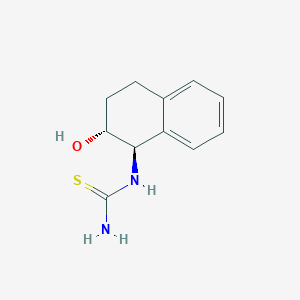

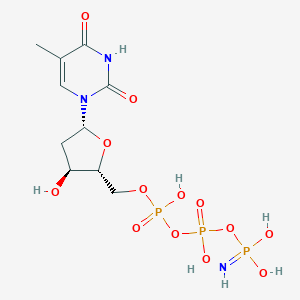

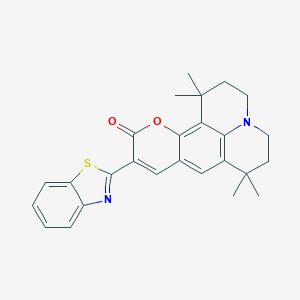

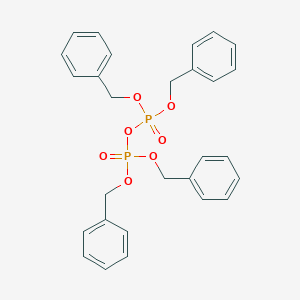

![molecular formula C18H28O4 B132448 3-[(3S,3As,5aS,6R,9aS,9bS)-3-羟基-3a,6-二甲基-7-氧代-1,2,3,4,5,5a,8,9,9a,9b-十氢环戊[a]萘-6-基]丙酸 CAS No. 1759-35-9](/img/structure/B132448.png)

3-[(3S,3As,5aS,6R,9aS,9bS)-3-羟基-3a,6-二甲基-7-氧代-1,2,3,4,5,5a,8,9,9a,9b-十氢环戊[a]萘-6-基]丙酸

描述

The compound is a complex organic molecule that appears to be derived from naphthalene-based structures. It contains multiple chiral centers, a cyclopentane ring fused to a naphthalene structure, and a propanoic acid moiety. This structure suggests potential biological activity, possibly as a pharmaceutical agent.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthalene core, introduction of alkyl groups, creation of the cyclopentane ring, and the addition of the propanoic acid side chain. The stereochemistry would need to be carefully controlled throughout the synthesis, which could involve chiral catalysts or starting materials. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insights into the reactivity of naphthalene derivatives that could be relevant. For example, the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with nucleophiles could offer a parallel to some of the steps needed to synthesize the target compound .

Molecular Structure Analysis

The molecular structure of the compound suggests a high degree of stereochemical complexity. The presence of multiple chiral centers indicates that the molecule could exist in several stereoisomeric forms. The cyclopentane ring fused to the naphthalene indicates a rigid structure, which could influence the biological activity of the compound. Studies on similar structures, such as the conformations of methyl-substituted cycloocta[de]naphthalenes, provide insight into how substituents can affect the overall shape and conformation of naphthalene derivatives .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The hydroxyl and propanoic acid groups could be involved in reactions such as esterification or amidation, potentially leading to derivatives with different properties. The naphthalene core could undergo electrophilic substitution reactions, although the presence of the fused cyclopentane ring and the alkyl groups could sterically hinder such reactions. The paper discussing the OH radical-initiated reactions of naphthalene and its derivatives highlights the potential for ring-opening reactions and the formation of dicarbonyl products, which could be relevant if the compound were to be exposed to similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple chiral centers could lead to optical activity, while the fused ring system could confer a degree of rigidity and influence the compound's crystalline properties. The hydroxyl and propanoic acid groups would contribute to the compound's solubility in polar solvents and could also affect its boiling and melting points. The fluorescence derivatization of amino acids with naphthalene derivatives suggests that the compound might also exhibit fluorescence, which could be useful in biological assays .

科学研究应用

构象分析和结构性质研究已经深入到与指定化学物质密切相关的化合物的结构表征和构象动力学中。例如,对类似萘衍生物的构象和环反转的研究揭示了对其基态结构的见解,强调了位阻和对构象的反向效应的影响 (Kamada & Yamamoto, 1980)。此类分析对于理解可能影响化学物质在各个领域反应性和应用的基本性质至关重要。

合成和化学反应已经开发出涉及相关化合物的有效合成路线和反应,为有机合成的更广泛领域做出了贡献。例如,由酮和羧酸合成 3-羟基酸,以及它们与酸性物质反应生成不饱和羧酸和内酯,证明了这些化学框架的多功能性 (Fujita 等人,1978)。此类方法可用于创建指定化合物的衍生物,从而有可能增强其在药物或材料科学中的效用。

催化应用已经探索了源自类似萘化合物的配合物的催化性能,表明在有机合成和工业过程中具有潜在应用。对具有萘甲氧唑啉配体的二氧钼(VI)配合物的研究展示了它们在烯烃催化环氧化中的有效性,为环保和高效催化提供了一条途径 (Traar 等人,2014)。这说明了在催化体系中加入化学物质或其衍生物以提高反应效率的潜力。

生物相互作用和活性研究还集中在与指定化学物质在结构上相关的化合物的生物活性上,研究它们与生物分子的相互作用和潜在的治疗应用。例如,基于类似萘骨架的 β-淀粉样蛋白荧光探针的合成和光学性质突出了该化合物在生物医学成像和阿尔茨海默病诊断中的潜在应用 (Fa 等人,2015)。

属性

IUPAC Name |

3-[(3S,3aS,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13,15,20H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,15-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGRAKQBTBRYQC-HHJOSPGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC(=O)C3(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC(=O)[C@]3(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578590 | |

| Record name | 3-[(3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid | |

CAS RN |

1759-35-9 | |

| Record name | (3S,3aS,5aS,6R,9aS,9bS)-Dodecahydro-3-hydroxy-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。